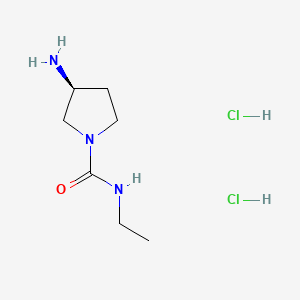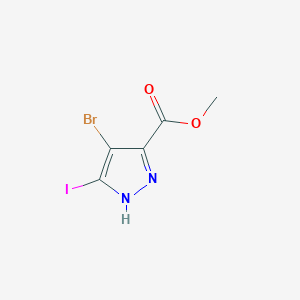
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with hydrogen peroxide could produce hydroxylated pyrazoles.
Applications De Recherche Scientifique
Chemistry: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitutions make it a useful building block for creating diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . This compound could potentially be explored for similar applications, although specific studies on its biological activities are limited.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile candidate for various applications.
Mécanisme D'action
like other pyrazole derivatives, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions . The presence of bromine and iodine atoms may enhance its binding affinity to specific molecular targets, potentially influencing its biological activity.
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-iodo-1H-pyrazole-3-carboxylate
- 4-Bromo-5-iodo-1H-pyrazole
Comparison: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms on the pyrazole ring.
Propriétés
Formule moléculaire |
C5H4BrIN2O2 |
|---|---|
Poids moléculaire |
330.91 g/mol |
Nom IUPAC |
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrIN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
Clé InChI |
HOKAVFCCONFNOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=C1Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


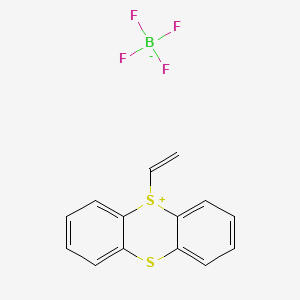
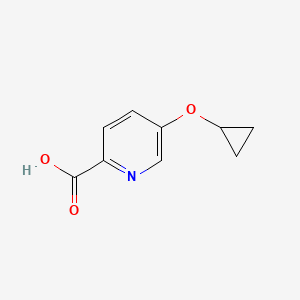
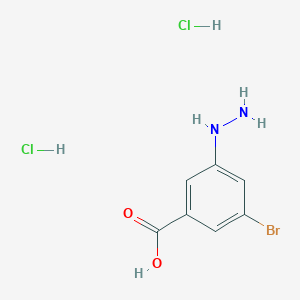
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
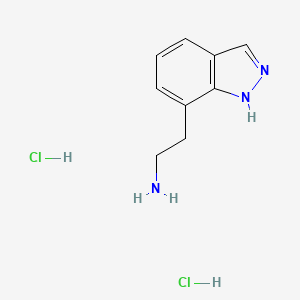
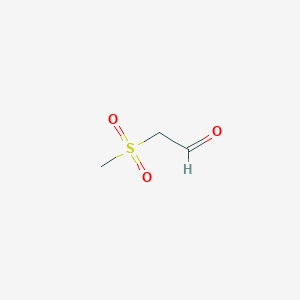

![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

